![molecular formula C8H4F3NO4S B3034449 苯并[D]恶唑-4-基三氟甲磺酸酯 CAS No. 177734-80-4](/img/structure/B3034449.png)

苯并[D]恶唑-4-基三氟甲磺酸酯

描述

Benzo[d]oxazol-4-yl trifluoromethanesulfonate is a chemical compound that is part of a broader class of benzo[d]oxazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can be achieved through various methods. For instance, the synthesis of triazole-linked O-glycosides of benzene sulfonamides, which are structurally related to benzo[d]oxazoles, involves a 1,3-dipolar cycloaddition reaction . Another related synthesis method is the Pd-catalyzed desulfonative cross-coupling of benzylic sulfone derivatives with 1,3-oxazoles . Additionally, an electrochemical method has been developed for the synthesis of disulfides of 2-(benzo[d]oxazol-2-ylamino)-5-morpholinobenzenethiol, indicating the versatility of electrochemical approaches in synthesizing benzo[d]oxazole derivatives .

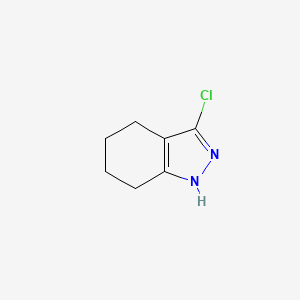

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be complex and is often characterized by the presence of multiple substituents that can influence the compound's properties. For example, the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides is a method that can introduce various substituents onto the benzo[d]oxazole ring .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can participate in a variety of chemical reactions. The regioselective synthesis of benzazetines and indoles from alkenylanilides and dimethyl(methylthio)sulfonium trifluoromethanesulfonate demonstrates the reactivity of these compounds in forming new heterocyclic structures . Moreover, the stereoselective addition reactions of alkynes with benzenetellurinyl trifluoromethanesulfonate in acetonitrile show the potential for organotellurium-mediated synthesis of oxazoles from internal alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For example, the introduction of polyfluoroalkyl groups can significantly alter the compound's properties, as seen in the synthesis of 4-benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles . The presence of a trifluoromethanesulfonate group is likely to increase the compound's reactivity and polarity, which can be beneficial in various chemical transformations.

科学研究应用

1. 在恶唑合成中的应用

苯碲基三氟甲磺酸酯(结构与苯并[D]恶唑-4-基三氟甲磺酸酯相似)在与炔烃的立体选择性加成反应中显示出效用,从而导致恶唑的合成。这个过程涉及与内部炔烃的 E-立体选择性酰胺碲化反应,通过自发分子内环化转化为恶唑 (Fukumoto、Aso、Otsubo 和 Ogura,1992)。

2. 在抗疟和抗病毒研究中的作用

已研究含有苯并[d]恶唑结构的化合物在抗疟和抗病毒应用中的潜力。具体来说,它们的反应性和氨噻唑和氨基恶唑等衍生物的合成已显示出体外抗疟活性,并且已评估某些衍生物对 COVID-19 的作用 (Fahim 和 Ismael,2021)。

3. 电化学合成应用

2-(苯并[d]噻唑(或恶唑)-2-基氨基)-5-吗啉苯硫醇二硫化物的电化学合成,这是一个涉及电氧化的过程,突出了苯并[d]恶唑衍生物在通过电化学方法开发新型化合物中的效用 (Esmaili 和 Nematollahi,2013)。

4. 光物理性质研究

苯并[d]恶唑衍生物已被合成用于研究其光物理行为。这些研究包括探索对微环境的荧光敏感性,并将实验吸收和发射波长与使用理论模型预测的波长进行比较 (Phatangare 等人,2013)。

5. 新型化学试剂的开发

已经使用与苯并[d]恶唑相关的结构开发了新的化学试剂,例如 4-(4,6-二苯氧基-1,3,5-三嗪-2-基)-4-苄基吗啉三氟甲磺酸酯。这些试剂展示了在室温下在非酸性条件下生成苄基阳离子当量的能力 (山田等人,2014)。

作用机制

属性

IUPAC Name |

1,3-benzoxazol-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-6-3-1-2-5-7(6)12-4-15-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTFQCQFHHAMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)